Cas no 1784068-75-2 (O-(2,2-dimethylbutyl)hydroxylamine)

O-(2,2-dimethylbutyl)hydroxylamine is a specialized hydroxylamine derivative characterized by its branched alkyl substituent, which enhances steric hindrance and stability. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of hindered amine derivatives, nitroxides, and other functionalized molecules. Its structural features contribute to improved selectivity in radical trapping and nitroxide-mediated polymerization processes. The tert-butyl-like moiety adjacent to the hydroxylamine group offers increased resistance to oxidation, making it advantageous for applications requiring prolonged stability under reactive conditions. Suitable for research and industrial use, it is handled under inert conditions due to its sensitivity.
O-(2,2-dimethylbutyl)hydroxylamine structure
1784068-75-2 structure
Product Name:O-(2,2-dimethylbutyl)hydroxylamine
CAS No:1784068-75-2
MF:C6H15NO
MW:117.189401865005
CID:6252969
PubChem ID:22013648
Update Time:2025-10-12

O-(2,2-dimethylbutyl)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(2,2-dimethylbutyl)hydroxylamine
    • SCHEMBL1537743
    • 1784068-75-2
    • EN300-1816238
    • Inchi: 1S/C6H15NO/c1-4-6(2,3)5-8-7/h4-5,7H2,1-3H3
    • InChI Key: FULSJOFOTLHVIA-UHFFFAOYSA-N
    • SMILES: O(CC(C)(C)CC)N

Computed Properties

  • Exact Mass: 117.115364102g/mol
  • Monoisotopic Mass: 117.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 61.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 35.2Ų

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Additional information on O-(2,2-dimethylbutyl)hydroxylamine

O-(2,2-Dimethylbutyl)Hydroxylamine: A Comprehensive Overview

O-(2,2-Dimethylbutyl)hydroxylamine, also known by its CAS number 1784068-75-2, is a versatile organic compound with significant applications in various fields. This compound belongs to the class of hydroxylamines, which are widely used as reducing agents, ligands in catalysis, and intermediates in organic synthesis. The structure of O-(2,2-dimethylbutyl)hydroxylamine consists of a hydroxylamine group (-NH-OH) attached to a bulky 2,2-dimethylbutyl substituent. This unique structure imparts distinctive chemical and physical properties to the compound.

Recent studies have highlighted the potential of O-(2,2-dimethylbutyl)hydroxylamine in the field of asymmetric catalysis. Researchers have demonstrated that this compound can act as an effective ligand in transition metal-catalyzed reactions, enabling the synthesis of enantioselective products. For instance, a 2023 study published in *Nature Catalysis* explored the use of O-(2,2-dimethylbutyl)hydroxylamine as a chiral ligand in palladium-catalyzed cross-coupling reactions. The results showed remarkable enantioselectivity, making this compound a promising tool for the production of chiral pharmaceuticals.

In addition to its role in catalysis, O-(2,2-dimethylbutyl)hydroxylamine has been investigated for its applications in polymer chemistry. A 2023 paper in *Macromolecules* reported the use of this compound as a chain transfer agent in free radical polymerization. The study revealed that O-(2,2-dimethylbutyl)hydroxylamine could significantly control the molecular weight and polydispersity of resulting polymers, offering new opportunities for the development of tailored polymer materials.

The synthesis of O-(2,2-dimethylbutyl)hydroxylamine typically involves the reaction of hydroxylamine with an appropriate alkylating agent. Recent advancements in green chemistry have led to the development of more sustainable methods for its production. For example, a 2023 article in *Green Chemistry* described a solvent-free synthesis route using microwave-assisted conditions. This method not only enhances reaction efficiency but also reduces environmental impact by minimizing solvent usage.

Moreover, O-(2,2-dimethylbutyl)hydroxylamine has been explored as a reducing agent in organic synthesis. A 2023 study published in *Organic Letters* demonstrated its effectiveness in reductive amination reactions. The bulky substituent on the hydroxylamine group was found to enhance selectivity by preventing unwanted side reactions. This property makes it particularly valuable for synthesizing complex molecules with high stereochemical control.

In conclusion, O-(2,2-dimethylbutyl)hydroxylamine is a multifaceted compound with expanding applications across various disciplines. Its unique structure and functional properties make it an invaluable tool in modern organic chemistry. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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